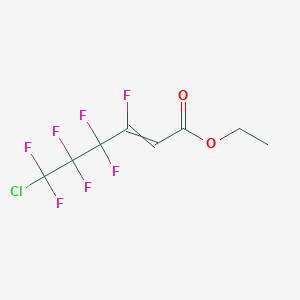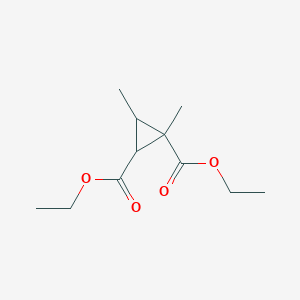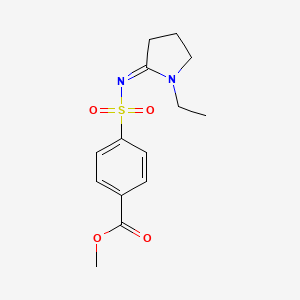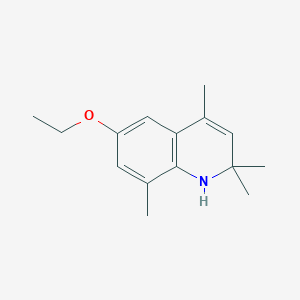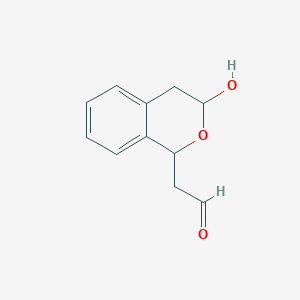
(3-Hydroxy-3,4-dihydro-1H-2-benzopyran-1-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Hydroxy-3,4-dihydro-1H-2-benzopyran-1-yl)acetaldehyde is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound features a benzopyran ring system with a hydroxy group and an acetaldehyde functional group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxy-3,4-dihydro-1H-2-benzopyran-1-yl)acetaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable phenol derivative, the compound can be synthesized via an intramolecular aldol condensation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: The acetaldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the benzopyran ring.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (3-Hydroxy-3,4-dihydro-1H-2-benzopyran-1-yl)acetaldehyde is used as a building block for the synthesis of more complex molecules
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and metabolic pathways. It can be used in biochemical assays to investigate its effects on various biological systems.
Medicine: In medicinal chemistry, derivatives of benzopyrans are explored for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. This compound may serve as a lead compound for drug development.
Industry: Industrially, this compound can be used in the synthesis of dyes, fragrances, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism by which (3-Hydroxy-3,4-dihydro-1H-2-benzopyran-1-yl)acetaldehyde exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds, while the acetaldehyde group can participate in nucleophilic addition reactions, influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
- (3-Hydroxy-3,4-dihydro-1H-2-benzopyran-1-yl)methanol
- (3-Hydroxy-3,4-dihydro-1H-2-benzopyran-1-yl)acetic acid
- (3-Hydroxy-3,4-dihydro-1H-2-benzopyran-1-yl)propionaldehyde
Comparison: Compared to its analogs, (3-Hydroxy-3,4-dihydro-1H-2-benzopyran-1-yl)acetaldehyde is unique due to the presence of the acetaldehyde group, which imparts distinct reactivity. This functional group allows for specific chemical transformations that are not possible with its alcohol or acid counterparts. The compound’s unique structure also influences its biological activity, making it a valuable molecule for research and industrial applications.
Propiedades
Número CAS |
129811-96-7 |
|---|---|
Fórmula molecular |
C11H12O3 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
2-(3-hydroxy-3,4-dihydro-1H-isochromen-1-yl)acetaldehyde |
InChI |
InChI=1S/C11H12O3/c12-6-5-10-9-4-2-1-3-8(9)7-11(13)14-10/h1-4,6,10-11,13H,5,7H2 |
Clave InChI |
JEHFYSYHVVIXIA-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(C2=CC=CC=C21)CC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


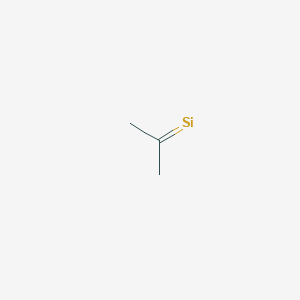
![Dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate](/img/structure/B14272628.png)
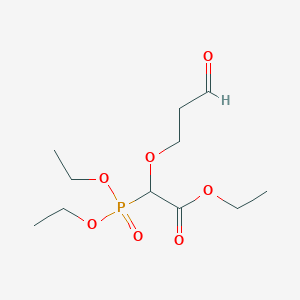

![3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14272643.png)
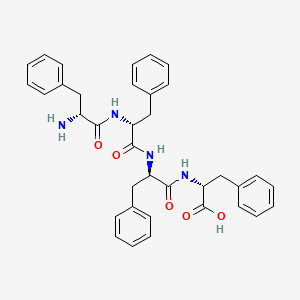
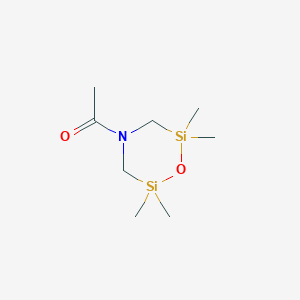
![Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]-](/img/structure/B14272682.png)
![(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14272684.png)
![Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl-](/img/structure/B14272686.png)
